((2,2-Difluorocyclopropoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,2-Difluorocyclopropoxy)methyl)benzene: is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This compound features a benzene ring substituted with a ((2,2-difluorocyclopropoxy)methyl) group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Difluorocyclopropoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2,2-difluorocyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((2,2-Difluorocyclopropoxy)methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Brominated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2,2-Difluorocyclopropoxy)methyl)benzene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of ((2,2-Difluorocyclopropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may act by inhibiting or activating specific pathways, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
- ((2,2-Difluorocyclopropyl)methyl)benzene
- ((2,2-Difluorocyclopropoxy)ethyl)benzene
- ((2,2-Difluorocyclopropoxy)methyl)phenol
Uniqueness: ((2,2-Difluorocyclopropoxy)methyl)benzene stands out due to its unique combination of a difluorocyclopropyl group and a benzene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10F2O |
---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
(2,2-difluorocyclopropyl)oxymethylbenzene |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-9(10)13-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
MDPXEEPCLUIROI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.